molecular formula C14H14O3Se B1589694 Bis(4-methoxyphenyl) Selenoxide CAS No. 25862-14-0

Bis(4-methoxyphenyl) Selenoxide

Cat. No. B1589694
CAS RN: 25862-14-0
M. Wt: 309.2 g/mol
InChI Key: SXEWETDJNQVWQY-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl) Selenoxide is a member of the class of compounds called disulfides, sulfoxides, and methyl esters . It is also a hydrogen peroxide generator that functions as an oxidizing agent in organic synthesis .


Molecular Structure Analysis

The molecular formula of Bis(4-methoxyphenyl) Selenoxide is C14H14O3Se . It has an average mass of 309.219 Da and a mono-isotopic mass of 310.010803 Da .


Chemical Reactions Analysis

Bis(4-methoxyphenyl) Selenoxide has been used to calibrate selenium compounds in the range of 1 to 100 μM by photometric measurement . This compound has also been shown to be effective for the transfer and interaction of selenocystamine with phosphine, sulfide, and other selenium compounds .


Physical And Chemical Properties Analysis

Bis(4-methoxyphenyl) Selenoxide has a boiling point of 284.7±50.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.6 mmHg at 25°C and it has an enthalpy of vaporization of 50.3±3.0 kJ/mol . The flash point is 126.0±30.1 °C .

Scientific Research Applications

Oxidizing Agent in Kornblum Oxidations

Bis(4-methoxyphenyl) Selenoxide has been found to serve as a suitable agent for Kornblum oxidations of various benzyl bromides to the corresponding carbonyl compounds . This application is significant as the analogous sulfoxide and telluroxide hardly promoted such oxidations .

Oxidation of Thiols to Disulfides

The compound has been used to oxidize thiols to disulfides . This reaction is important in organic synthesis and biochemistry, as disulfides play a crucial role in the structure and function of proteins .

Oxidation of Sulfides to Sulfoxides

Bis(4-methoxyphenyl) Selenoxide has been used to oxidize sulfides to sulfoxides . Sulfoxides are valuable intermediates in organic synthesis and are used in the preparation of various pharmaceuticals .

Oxidation of Hydroquinone or Catechol to Benzoquinones

The compound has been used to oxidize hydroquinone or catechol to benzoquinones . Benzoquinones are used in the synthesis of many organic compounds and are also known for their biological activity .

Oxidation of Phosphine to Phosphine Oxide

Bis(4-methoxyphenyl) Selenoxide has been used to oxidize phosphine to phosphine oxide . Phosphine oxides are used in the synthesis of various organic compounds and are also used as ligands in coordination chemistry .

Synthesis of 1,2,4-Thiadiazole Derivatives

The compound has been used as a reagent for the syntheses of 1,2,4-thiadiazole derivatives from thioureas or thioamides . 1,2,4-Thiadiazoles are a class of heterocyclic compounds that have been studied for their potential biological activities .

Co-oxidant for Selenium Dioxide

Bis(4-methoxyphenyl) Selenoxide provides a new oxidizing system in combination with catalytic selenium dioxide for oxidation of benzyl alcohols to benzaldehydes . An effective redox cycle between selenium and the dioxide is suggested .

Calibration of Selenium Compounds

Bis(4-methoxyphenyl) Selenoxide has been used to calibrate selenium compounds in the range of 1 to 100 μM by photometric measurement . This application is important in analytical chemistry for the accurate determination of selenium compounds .

Mechanism of Action

Bis(4-methoxyphenyl) Selenoxide is known to undergo hydrolysis to the corresponding quinone imine oxide and methanol . The methanol gives rise to methoxide ion which reduces the oxoammonium cation to intermediate bis(4-methoxyphenyl)-hydroxylamine .

Safety and Hazards

The safety data sheet for Bis(4-methoxyphenyl) Selenoxide suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-methoxy-4-(4-methoxyphenyl)seleninylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3Se/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEWETDJNQVWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[Se](=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456745
Record name Bis(4-methoxyphenyl) Selenoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-methoxyphenyl) Selenoxide

CAS RN

25862-14-0
Record name Bis(4-methoxyphenyl) Selenoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methoxy-4-(4-methoxybenzeneseleninyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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